REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.C(N(CC)[C:16](=[O:31])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][N:24]=1)C.[Cl-].[NH4+]>CCCCCC.O1CCCC1>[CH3:30][O:29][C:26]1[CH:27]=[C:28]2[C:16](=[O:31])[C:17]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:23]2=[N:24][CH:25]=1 |f:3.4|
|
Name
|
solution
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.734 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-(5-methoxy-pyridin-2-yl)-benzoic acid diethylamide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1)C1=NC=C(C=C1)OC)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
further at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was placed in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated into layers
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the obtained residue was treated with ethyl ether at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the obtained solid was dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.183 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |